
Magnesium chloride (2-ethenylphenyl)methanide (1/1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium chloride (2-ethenylphenyl)methanide (1/1/1) is an organometallic compound that combines magnesium chloride with a 2-ethenylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium chloride (2-ethenylphenyl)methanide typically involves the reaction of magnesium with 2-ethenylphenyl halides under anhydrous conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to stabilize the intermediate products. The general reaction can be represented as follows:
Mg+2-ethenylphenyl halide→Magnesium chloride (2-ethenylphenyl)methanide
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions, where magnesium metal reacts with 2-ethenylphenyl halides in the presence of THF. The reaction is typically conducted in a controlled environment to ensure the purity and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium chloride (2-ethenylphenyl)methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The 2-ethenylphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of magnesium oxide and substituted phenyl compounds.
Reduction: Formation of hydrocarbons and magnesium halides.
Substitution: Formation of halogenated phenyl compounds and magnesium halides.
Wissenschaftliche Forschungsanwendungen
Magnesium chloride (2-ethenylphenyl)methanide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and as a tool for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of magnesium chloride (2-ethenylphenyl)methanide involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The 2-ethenylphenyl group can undergo electrophilic aromatic substitution, while the magnesium center can coordinate with other molecules, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium chloride (2-methoxyphenyl)methanide
- Magnesium chloride (2-methylphenyl)methanide
- Magnesium chloride (2-vinylphenyl)methanide
Uniqueness
Magnesium chloride (2-ethenylphenyl)methanide is unique due to the presence of the 2-ethenylphenyl group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and catalysis.
Eigenschaften
CAS-Nummer |
114627-07-5 |
|---|---|
Molekularformel |
C9H9ClMg |
Molekulargewicht |
176.92 g/mol |
InChI |
InChI=1S/C9H9.ClH.Mg/c1-3-9-7-5-4-6-8(9)2;;/h3-7H,1-2H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
CFSNQDMPTKMOIX-UHFFFAOYSA-M |
Kanonische SMILES |
[CH2-]C1=CC=CC=C1C=C.[Mg+2].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane](/img/structure/B14291552.png)
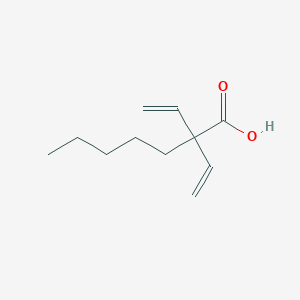
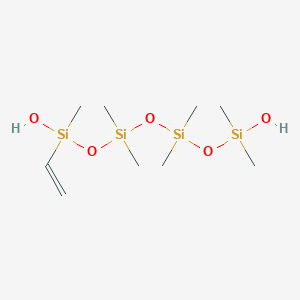
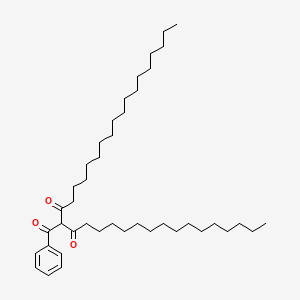
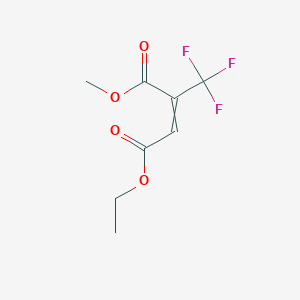
![2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane](/img/structure/B14291585.png)

![8-Benzyl-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B14291605.png)

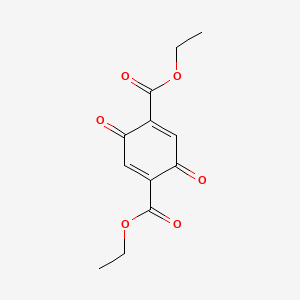
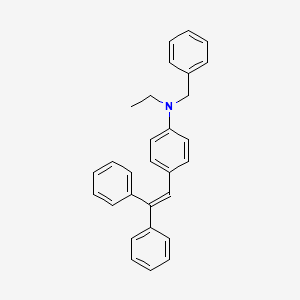
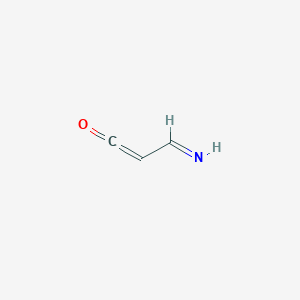

![S-[(2-Ethenylphenyl)methyl] ethanethioate](/img/structure/B14291640.png)
